molecular formula C17H20N2O5S B563635 Bumetanide-d5 CAS No. 1216739-35-3

Bumetanide-d5

Cat. No.: B563635
CAS No.: 1216739-35-3
M. Wt: 369.4 g/mol
InChI Key: MAEIEVLCKWDQJH-UPKDRLQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bumetanide-d5 is synthesized by incorporating deuterium atoms into the bumetanide molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Bumetanide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

Bumetanide functions by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) in the ascending loop of Henle, leading to increased excretion of sodium, chloride, and water. This mechanism results in diuresis and is particularly beneficial in treating conditions characterized by fluid overload . The deuterated version, Bumetanide-d5, retains this mechanism while potentially offering improved metabolic stability and reduced side effects due to the isotopic substitution.

Treatment of Edema

This compound can be utilized similarly to its non-deuterated counterpart for managing edema resulting from heart failure, liver cirrhosis, and nephrotic syndrome. Clinical studies have demonstrated that bumetanide is effective in mobilizing peripheral edema and improving functional capacity in patients .

Alzheimer's Disease Research

Recent studies have identified Bumetanide as a promising candidate for repurposing in the treatment of Alzheimer's disease (AD). Research has shown that Bumetanide can reverse APOE4-associated transcriptomic signatures in animal models of AD, suggesting its potential neuroprotective effects . The compound's ability to modulate chloride ion transport in neurons may help alleviate memory deficits associated with AD.

Case Study:
In a study involving APOE4 knock-in mice, treatment with Bumetanide resulted in improved memory performance on cognitive tests and a reduction in amyloid plaque accumulation . This supports the hypothesis that Bumetanide could be effective in altering disease progression in AD.

Pharmacokinetic Studies

This compound is particularly valuable for pharmacokinetic studies due to its stable isotopic labeling. This property allows researchers to trace the compound's metabolism and distribution within biological systems more accurately than with non-labeled compounds.

Table 1: Comparison of Pharmacokinetic Properties

PropertyBumetanideThis compound
BioavailabilityHighHigher stability
Half-life~1 hourExtended
Metabolic pathwaysHepaticHepatic
ExcretionRenalRenal

Future Directions and Research Opportunities

The exploration of this compound opens several avenues for future research:

  • Neurodegenerative Disorders: Further studies are needed to evaluate the long-term effects of this compound on cognitive function in humans with Alzheimer's disease.
  • Pharmacodynamics: Investigating how deuteration affects the drug's interaction with biological targets could provide insights into optimizing diuretic therapy.
  • Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of Bumetanide in various patient populations, including those with Alzheimer's disease .

Mechanism of Action

Bumetanide-d5, like bumetanide, inhibits the sodium-potassium-chloride cotransporter 1 (NKCC1) in the ascending loop of Henle in the kidneys. This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium. The result is diuresis, which helps reduce edema .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bumetanide-d5

This compound is unique due to its deuterated nature, which makes it an excellent internal standard for mass spectrometry. Its pharmacokinetic properties are more predictable compared to other loop diuretics, and it is significantly more potent than furosemide .

Biological Activity

Bumetanide-d5 is a deuterium-labeled derivative of bumetanide, a potent loop diuretic that primarily inhibits the Na⁺-K⁺-2Cl⁻ co-transporter (NKCC). This article explores its biological activity, pharmacokinetics, and pharmacodynamics, supported by case studies and relevant research findings.

This compound (CAS Number: 1216739-35-3) has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₇H₁₅D₅N₂O₅S
Molecular Weight369.447 g/mol
Melting Point234-236 °C
IC50 (NKCC1)0.68 μM
IC50 (NKCC2)4.0 μM

This compound retains the pharmacological properties of bumetanide while allowing for advanced tracking in metabolic studies due to its deuterated nature.

This compound acts primarily by inhibiting the NKCC1 and NKCC2 transporters, which are crucial for sodium, potassium, and chloride reabsorption in the kidneys. This inhibition leads to increased diuresis and natriuresis. The mechanism can be summarized as follows:

  • Inhibition of Sodium and Chloride Reabsorption : By blocking NKCC, this compound prevents the reabsorption of these ions in the ascending loop of Henle.
  • Increased Urinary Excretion : This results in increased excretion of water, sodium, chloride, magnesium, and calcium.

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart:

  • Absorption : Rapidly absorbed with bioavailability nearing 80%.
  • Distribution : High plasma protein binding (94%-96%).
  • Half-life : Approximately 60 to 90 minutes.
  • Elimination : Primarily excreted via urine (81% of administered dose), with about 45% as unchanged drug .

Study on Transport Mechanisms

A study investigated the role of the monocarboxylate transporter MCT6 in the pharmacokinetics of bumetanide. Using knockout mice models, researchers found that MCT6 significantly contributes to the renal handling of bumetanide. In Mct6 knockout mice, diuresis was reduced by approximately 55%, indicating MCT6's critical role in bumetanide's action .

Clinical Efficacy in Edematous Conditions

In clinical settings, bumetanide has been proven effective for managing edema associated with congestive heart failure and other conditions. A study involving 34 patients treated with bumetanide for over 24 weeks showed significant improvements in body weight management and functional capacity without severe adverse effects .

Pediatric Considerations

Research focusing on neonatal patients indicated that bumetanide's elimination is slower compared to adults due to immature renal function. Doses ranging from 0.005 mg/kg to 0.1 mg/kg were studied for their pharmacodynamic effects, revealing a linear relationship between drug dosage and peak excretion rates .

Summary of Biological Activity

The biological activity of this compound underscores its potential as a valuable tool in both clinical and research settings. Its ability to inhibit NKCC transporters effectively leads to significant diuretic effects, making it essential for treating various edematous conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Bumetanide-d5 in biological matrices, and how do they address isotopic interference?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Bumetanide-d8) to correct for matrix effects. Optimize chromatographic separation to resolve this compound from its non-deuterated analog (Bumetanide) and other metabolites. Validate the method per FDA guidelines, including specificity, accuracy, and precision tests at lower limits of quantification (LLOQ) .

Q. How does the deuterium isotope effect influence the pharmacokinetic profile of this compound compared to Bumetanide?

  • Methodological Answer : Conduct in vitro metabolic stability assays using human liver microsomes (HLMs) to compare intrinsic clearance (CLint) between Bumetanide and Bumetanide-d4. Measure deuterium isotope effects (DIEs) via kinetic isotope effect (KIE) calculations, focusing on CYP450-mediated oxidation. In vivo studies in rodent models should correlate these findings with AUC and half-life differences .

Q. What synthetic routes are optimal for this compound, and how can isotopic purity (>98%) be ensured?

  • Methodological Answer : Use deuteration via catalytic hydrogen-deuterium exchange under controlled conditions (e.g., D2O, Pd/C catalyst). Confirm isotopic purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purify intermediates via preparative HPLC to minimize isotopic dilution .

Advanced Research Questions

Q. How can contradictory data on this compound’s renal excretion mechanisms be resolved through experimental design?

  • Methodological Answer : Design cross-species studies (e.g., rat vs. human proximal tubule cells) to isolate transporter-specific effects (OAT1/3, MRP4). Use siRNA knockdown or chemical inhibitors (probenecid) to validate transporter contributions. Reconcile discrepancies by analyzing interspecies differences in transporter expression via qRT-PCR .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of deuteration efficiency. Use design of experiments (DoE) to optimize reaction parameters (temperature, pressure, catalyst loading). Characterize batches using orthogonal techniques (e.g., isotope ratio mass spectrometry) .

Q. How do metabolic pathways of this compound differ in disease models (e.g., cirrhotic vs. healthy rats), and what implications does this have for dosing?

  • Methodological Answer : Perform metabolomic profiling (UHPLC-QTOF-MS) of plasma and urine in bile duct-ligated (BDL) rats. Compare glucuronidation/sulfation rates to healthy controls. Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens for hepatic impairment .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting in vitro-in vivo correlations (IVIVC) for this compound’s tubular secretion?

  • Methodological Answer : Apply mechanistic IVIVC models incorporating transporter kinetics and renal blood flow. Validate using microdialysis in rodent kidneys to measure unbound drug concentrations. Re-analyze historical data with Bayesian hierarchical models to account for inter-study variability .

Q. What statistical approaches are robust for analyzing non-linear pharmacokinetics of this compound in population studies?

  • Methodological Answer : Use non-compartmental analysis (NCA) for initial exposure metrics, followed by non-linear mixed-effects modeling (NONMEM) to identify covariates (e.g., body weight, renal function). Apply bootstrap resampling to assess parameter uncertainty .

Q. Tables for Key Experimental Parameters

Parameter This compound Synthesis Analytical Validation
Isotopic Purity Threshold>98% (HRMS/NMR) LLOQ: 0.1 ng/mL (CV <15%)
Optimal Reaction Conditions60°C, 10 bar H2, 24h Column: C18, 2.1 × 50 mm
Metabolic Study Design Healthy Model Cirrhotic Model
CLint (HLMs)12 ± 2 µL/min/mg 8 ± 3 µL/min/mg
AUC0-24 (rat)450 ± 50 ng·h/mL 680 ± 70 ng·h/mL

Properties

IUPAC Name

3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIEVLCKWDQJH-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675733
Record name 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216739-35-3
Record name 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.